

# molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-acid

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## Compound of Interest

Compound Name: *N-(Azido-PEG2)-N-Boc-PEG4-acid*

Cat. No.: *B609435*

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## Technical Guide: N-(Azido-PEG2)-N-Boc-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for the bifunctional linker, **N-(Azido-PEG2)-N-Boc-PEG4-acid**. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

## Core Compound Data

The quantitative data for **N-(Azido-PEG2)-N-Boc-PEG4-acid** is summarized in the table below. This information is critical for experimental design, reagent quantification, and data analysis.

Parameter	Value	Reference
Chemical Formula	C <sub>22</sub> H <sub>42</sub> N <sub>4</sub> O <sub>10</sub>	[1][2][3][4][5]
Molecular Weight	522.6 g/mol	[1][2][3][6]
Purity	≥95%	[1][3]
CAS Number	2093153-82-1	[1][2][3]
Appearance	White to off-white solid	
Solubility	Soluble in Water, DMSO, DCM, DMF	[2]
Storage	-20°C	[2]

## Experimental Protocols

### Determination of Molecular Weight by Mass Spectrometry

Objective: To verify the molecular weight of **N-(Azido-PEG2)-N-Boc-PEG4-acid** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

- **N-(Azido-PEG2)-N-Boc-PEG4-acid** sample
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Mass spectrometer with ESI source

Procedure:

- Sample Preparation:

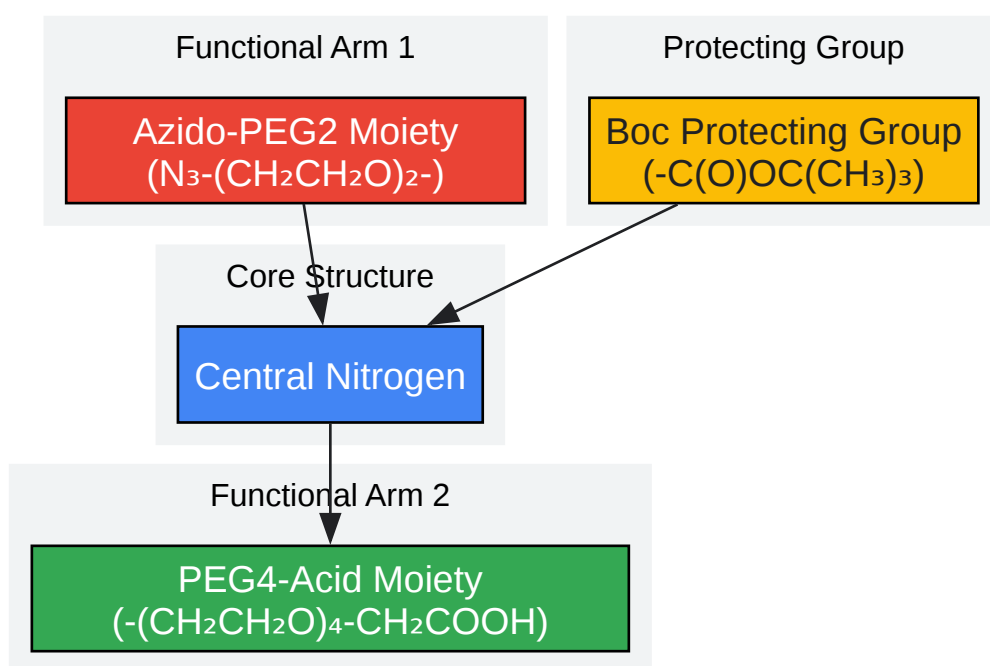
- Prepare a 1 mg/mL stock solution of **N-(Azido-PEG2)-N-Boc-PEG4-acid** in methanol.
- From the stock solution, prepare a 10 µg/mL working solution in a 50:50 mixture of water and methanol with 0.1% formic acid. The formic acid facilitates protonation.
- Instrumentation Setup:
  - Calibrate the mass spectrometer according to the manufacturer's instructions.
  - Set the ESI source to positive ion mode.
  - Typical parameters:
    - Capillary Voltage: 3.5 kV
    - Cone Voltage: 30 V
    - Source Temperature: 120°C
    - Desolvation Temperature: 350°C
    - Cone Gas Flow: 50 L/Hr
    - Desolvation Gas Flow: 600 L/Hr
- Data Acquisition:
  - Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.
  - Acquire data over a mass-to-charge (m/z) range of 100-1000.
- Data Analysis:
  - The expected ion in positive mode is the protonated molecule  $[M+H]^+$ .
  - Calculate the expected m/z: 522.6 (MW) + 1.0078 (proton mass) = 523.6.
  - Other possible adducts to look for include the sodium adduct  $[M+Na]^+$  (m/z 545.6) and the potassium adduct  $[M+K]^+$  (m/z 561.7).

- The observed m/z should be within a tolerable mass accuracy (e.g.,  $\pm 0.1$  Da) of the calculated value.

## Visualizations

### Logical Structure of N-(Azido-PEG2)-N-Boc-PEG4-acid

The following diagram illustrates the connectivity of the functional components of the molecule as described by its name.



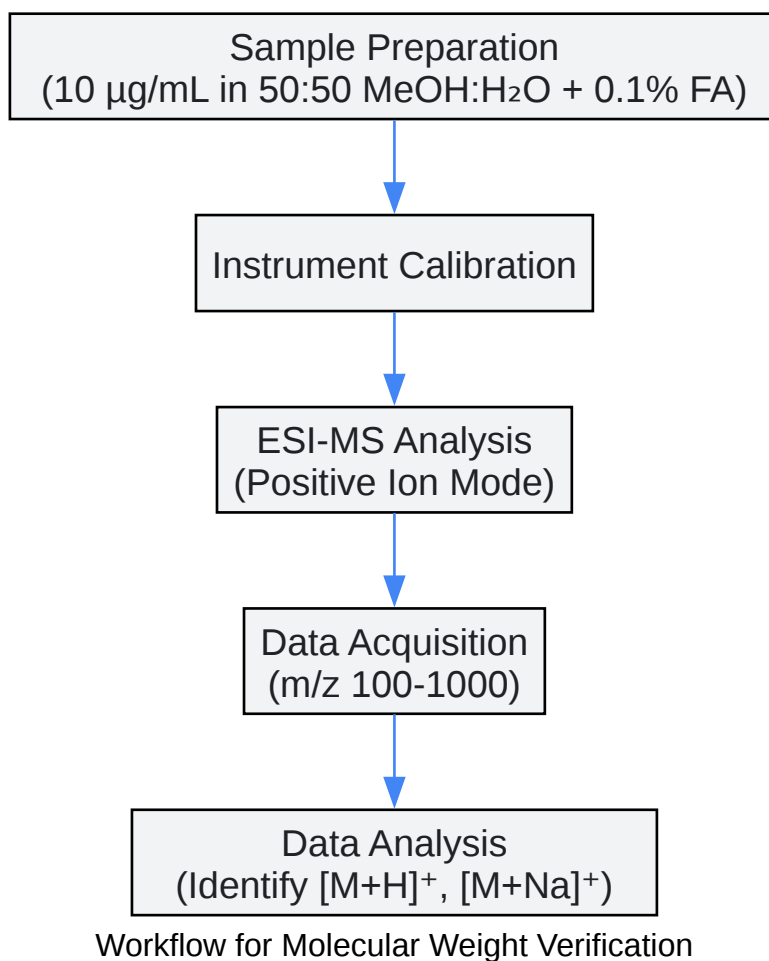
Logical Diagram of N-(Azido-PEG2)-N-Boc-PEG4-acid

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*Logical relationship of the molecular components.*

## Experimental Workflow for Molecular Weight Determination

The diagram below outlines the key steps in the experimental workflow for determining the molecular weight of the compound using mass spectrometry.



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*Experimental workflow for ESI-MS analysis.*

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